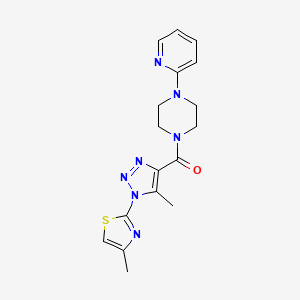

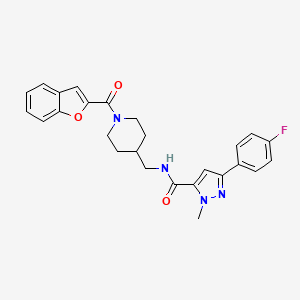

![molecular formula C16H17N3O2 B2403836 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 551930-93-9](/img/structure/B2403836.png)

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the isoxazolo[5,4-d]pyrimidine family, which has been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Molecular Evaluations

The scientific research on compounds related to 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine primarily focuses on their synthesis and evaluation for potential medicinal applications. For instance, research conducted by Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives, which are structurally related to isoxazolopyrimidines, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. This study highlights the potential of these compounds in the development of new drugs for treating inflammation and cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antiviral and Antiproliferative Activities

Vymětalová et al. (2016) synthesized derivatives of isoxazolopyrimidines, demonstrating significant antiproliferative activity and specificity as cyclin-dependent kinase inhibitors. These compounds showed promise in inducing apoptosis in various cancer cell lines, emphasizing the potential use of isoxazolopyrimidines in cancer treatment (Vymětalová et al., 2016).

Antimicrobial Properties

Merja et al. (2004) investigated the antimicrobial activities of pyrido[1,2-a]pyrimidine and isoxazoline derivatives. The synthesized compounds were evaluated against several microbes, suggesting the potential of these compounds in antimicrobial applications (Merja, Joshi, Parikh, & Parikh, 2004).

Application in Treating Cystic Fibrosis

Yu, Yang, Verkman, and Kurth (2010) identified isoxazolo[5,4-d]pyrimidines as novel small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR. Their research synthesized various analogues and tested them for efficacy in increasing halide transport in ΔF508-CFTR cells, showcasing the potential role of these compounds in treating cystic fibrosis (Yu, Yang, Verkman, & Kurth, 2010).

Inhibitory Effects on Human Dihydroorotate Dehydrogenase

Munier-Lehmann et al. (2015) explored 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, finding notable antiviral properties. These compounds showed inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, highlighting another potential medicinal application of pyrimidine derivatives (Munier-Lehmann et al., 2015).

properties

IUPAC Name |

3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-9(2)12-6-5-10(3)7-13(12)20-15-14-11(4)19-21-16(14)18-8-17-15/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAFDCWTVXSOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C(=NO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

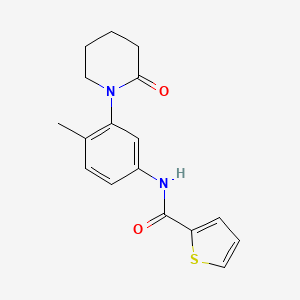

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)

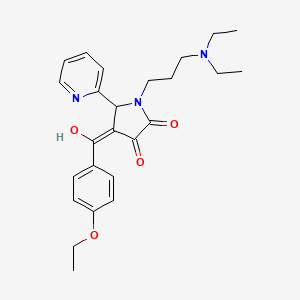

![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)

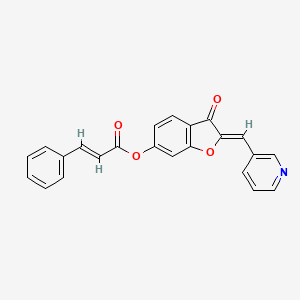

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)

![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)

![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)

![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)